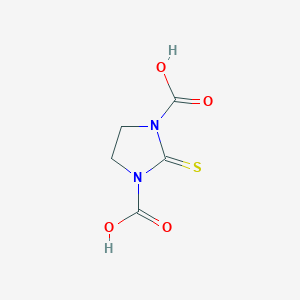![molecular formula C11H18O4 B14222629 2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- CAS No. 828916-65-0](/img/structure/B14222629.png)
2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and are often used in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- typically involves the reaction of a furanone derivative with an ethoxypentyl group. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include ethyl bromide, sodium ethoxide, and furanone derivatives .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Pyrazoline Derivatives: Exhibits various biological activities, including antibacterial and antifungal properties.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A newly synthesized compound with potential biological activities.
Uniqueness
2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- stands out due to its unique structural properties, which contribute to its diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
828916-65-0 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-(4-ethoxypentoxy)-2H-furan-5-one |
InChI |
InChI=1S/C11H18O4/c1-3-13-9(2)5-4-6-14-10-7-11(12)15-8-10/h7,9H,3-6,8H2,1-2H3 |
Clave InChI |
TZRVMHZLSMCOEP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)CCCOC1=CC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)



![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)

![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)

![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)

